molecular formula C17H19N5O B6532996 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine CAS No. 1058473-51-0

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine

Cat. No.: B6532996
CAS No.: 1058473-51-0
M. Wt: 309.4 g/mol
InChI Key: PFHJEQHIZBQWNK-UHFFFAOYSA-N
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Description

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine ring substituted with a cyclopropanecarbonyl group at the 4-position and a pyridin-4-yl moiety at the 6-position. This structure is optimized for interactions with kinase domains, particularly p38α mitogen-activated protein kinase (MAPK), a therapeutic target for neuroinflammatory and neurodegenerative diseases. The cyclopropanecarbonyl group enhances metabolic stability and modulates lipophilicity, while the pyridinyl-pyridazine core facilitates π-π stacking and hydrogen bonding in enzymatic pockets .

Properties

IUPAC Name

cyclopropyl-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c23-17(14-1-2-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-5-7-18-8-6-13/h3-8,14H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHJEQHIZBQWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound with potential therapeutic applications, particularly in the field of antimicrobial and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H18N4OC_{13}H_{18}N_{4}O and a molecular weight of 246.31 g/mol. Its unique structure includes a cyclopropane moiety and piperazine ring, which contribute to its biological activity.

The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The mode of action involves:

  • Inhibition of Bacterial Growth : The compound interferes with the normal functioning of Mycobacterium tuberculosis, leading to its growth inhibition.
  • Biochemical Pathways : It disrupts essential metabolic pathways within the bacterium, which is crucial for its survival and replication.

Biological Activity

Recent studies have demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : The compound has shown effective inhibition against various strains of bacteria, particularly Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM.
  • Anticancer Potential : Research indicates that derivatives of pyridazine compounds, including this one, may inhibit tyrosine kinases such as c-Met, which are implicated in cancer progression .

Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyActivityTargetIC50 (μM)
Anti-tubercularMycobacterium tuberculosis H37Ra1.35 - 2.18
Tyrosine kinase inhibitionc-Met enzymeNot specified
AnticancerHuman cancer cell lines (MCF-7, K562)Not specified

Case Study 1: Anti-Tubercular Activity

In a study focusing on the anti-tubercular properties, the compound was tested against Mycobacterium tuberculosis H37Ra. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Case Study 2: Tyrosine Kinase Inhibition

Another investigation evaluated the compound's ability to inhibit c-Met kinase activity. The results highlighted its potential as an anticancer agent due to its ability to interfere with signaling pathways critical for tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics suitable for drug development. Its molecular weight and structure indicate potential for good bioavailability.

Comparison with Similar Compounds

Research Findings

  • Kinase Profiling : The target compound shows >90% inhibition of p38α MAPK at 10 nM, with minimal activity against 98% of 468 tested kinases .
  • Metabolic Stability : Microsomal half-life (human: 42 min; rat: 58 min) exceeds that of bulkier analogs due to resistance to CYP3A4-mediated oxidation .

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